Bis(cyclopentadienyl)vanadium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

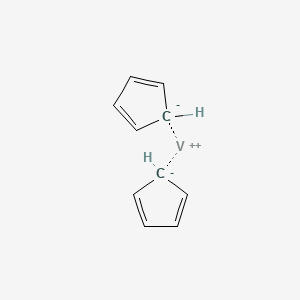

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10V |

|---|---|

Molecular Weight |

181.13 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;vanadium(2+) |

InChI |

InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI Key |

YXQWGVLNDXNSJJ-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[V+2] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[V+2] |

Pictograms |

Flammable; Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Structure of Bis(cyclopentadienyl)vanadium (Vanadocene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(cyclopentadienyl)vanadium (B1143444), commonly known as vanadocene (Cp₂V), is a paramagnetic organometallic compound that has garnered significant academic interest due to its unique electronic structure and reactivity. As a 15-electron metallocene, it deviates from the stable 18-electron rule, leading to a rich and complex electronic behavior.[1] This document provides a comprehensive analysis of the electronic structure of vanadocene, consolidating data from various spectroscopic and computational studies. It is intended to serve as a technical resource for researchers in organometallic chemistry, materials science, and drug development, where understanding the electronic properties of metal complexes is crucial.

Introduction

Vanadocene is a violet crystalline solid with the formula V(C₅H₅)₂.[2] It belongs to the class of metallocenes, characterized by a central metal atom "sandwiched" between two cyclopentadienyl (B1206354) (Cp) rings.[2] In its solid state, vanadocene exhibits D₅d symmetry.[2] The vanadium(II) center is equidistant from the two Cp rings, with an average V-C bond distance of 226 pm.[2] The molecule's paramagnetism and reactivity are direct consequences of its electronic configuration, which will be the central focus of this guide.

Electronic Configuration and Molecular Orbital Theory

The electronic structure of vanadocene can be understood through molecular orbital (MO) theory. The interaction between the d-orbitals of the vanadium atom and the π-molecular orbitals of the two cyclopentadienyl ligands leads to the formation of a set of molecular orbitals. For a 15-electron complex like vanadocene, the frontier molecular orbitals are of particular importance in determining its chemical and physical properties.[1] The qualitative molecular orbital diagram for vanadocene shows that the highest occupied molecular orbitals (HOMOs) have significant metal d-orbital character.

The ground state of vanadocene is a spin quartet (S = 3/2), a key feature that has been investigated extensively using various spectroscopic techniques.[3][4]

Quantitative Electronic and Spectroscopic Data

The electronic structure of vanadocene has been characterized by a range of experimental and computational methods. The key quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: Magnetic and EPR Spectroscopic Parameters

| Parameter | Value | Method | Reference |

| Spin State (S) | 3/2 | EPR, VT-MCD | [3][4] |

| Zero-Field Splitting (D) | +2.836(2) cm⁻¹ | HFEPR | [3] |

| g⊥ | 1.991(2) | HFEPR | [3] |

| g∥ | 2.001(2) | HFEPR | [3] |

HFEPR: High-Frequency and -Field Electron Paramagnetic Resonance; VT-MCD: Variable-Temperature Magnetic Circular Dichroism

Table 2: Electronic Absorption Data (Ligand-Field Transitions)

| Transition | Energy (cm⁻¹) | Assignment | Method | Reference |

| ¹ | 17,000 | ⁴A₂g → ⁴E₁g | Electronic Absorption, VT-MCD | [3][4] |

| ² | 19,860 | ⁴A₂g → ⁴E₂g | Electronic Absorption, VT-MCD | [3][4] |

| ³ | 24,580 | ⁴A₂g → ⁴E₁g | Electronic Absorption, VT-MCD | [3][4] |

Assignments are based on the D₅d point group.

Table 3: Ionization Energies from Photoelectron Spectroscopy

| Ionization Energy (eV) | Method | Comment | Reference |

| 6.75 | PE | Vertical Ionization Energy | [5] |

| 6.78 | PE | Vertical Ionization Energy | [5] |

| 6.81 | PE | Vertical Ionization Energy | [5] |

| 7.3 ± 0.1 | EI | [5] |

PE: Photoelectron Spectroscopy; EI: Electron Ionization

Table 4: Structural Parameters

| Parameter | Value | Method | Reference |

| Average V-C Bond Distance | 226 pm | X-ray Diffraction | [2] |

| Symmetry (Solid State) | D₅d | X-ray Diffraction | [2] |

Experimental and Computational Methodologies

A variety of sophisticated techniques have been employed to elucidate the electronic structure of vanadocene.

Experimental Protocols

-

Electron Paramagnetic Resonance (EPR) and High-Frequency and -Field EPR (HFEPR) Spectroscopy : These techniques probe the magnetic properties of paramagnetic species. In a typical EPR experiment, the sample is placed in a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves by the unpaired electrons provides information about the g-tensor and hyperfine coupling constants. HFEPR extends this technique to higher magnetic fields and frequencies, allowing for the precise determination of zero-field splitting parameters in high-spin systems like vanadocene.[3][4]

-

Electronic Absorption and Variable-Temperature Magnetic Circular Dichroism (VT-MCD) Spectroscopy : Electronic absorption spectroscopy measures the absorption of light as a function of wavelength, revealing electronic transitions between molecular orbitals. VT-MCD is a powerful technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field and at varying temperatures. This method is particularly useful for assigning electronic transitions in paramagnetic molecules by analyzing the temperature and field dependence of the MCD signal.[3][4]

-

Photoelectron Spectroscopy (PES) : This technique measures the kinetic energy of electrons ejected from a molecule upon irradiation with high-energy photons (UV or X-rays).[6][7] The binding energy of the electrons can be determined, which corresponds to the energy of the molecular orbitals. Gas-phase photoelectron spectroscopy has been instrumental in mapping the valence electronic structure of vanadocene and its derivatives.[8]

Computational Methods

-

Density Functional Theory (DFT) : DFT is a widely used computational method for calculating the electronic structure of molecules.[9] It has been applied to vanadocene to compute its geometric and electronic properties. While DFT can provide accurate ground-state properties, it has limitations in describing the orbitally degenerate excited states of vanadocene.[3]

-

Spectroscopically Oriented Configuration Interaction (SORCI) : SORCI is a multireference ab initio method that provides a more accurate description of both ground and excited electronic states, especially for systems with significant electron correlation.[3] SORCI calculations have been shown to accurately predict the zero-field splitting and ligand-field excited-state energies of vanadocene, outperforming time-dependent DFT in this regard.[3]

Molecular Orbital Diagram and Electronic Transitions

The following diagram illustrates a simplified molecular orbital energy level scheme for vanadocene, highlighting the frontier orbitals that dictate its electronic properties.

Caption: Simplified molecular orbital diagram for vanadocene.

The electronic configuration of the three unpaired electrons in the a₁g' and e₂g orbitals gives rise to the S = 3/2 ground state. The observed electronic transitions correspond to the promotion of electrons from these orbitals to higher-lying empty or partially filled orbitals.

Implications for Drug Development and Catalysis

The open-shell nature and accessible redox states of vanadocene and its derivatives make them interesting candidates for various applications. For instance, vanadocene dichloride has been investigated for its anticancer properties. A thorough understanding of the electronic structure is paramount for designing new vanadocene-based drugs with improved efficacy and reduced toxicity. The frontier molecular orbitals, in particular, will govern the interactions of these complexes with biological targets. In catalysis, the electronic properties of the vanadium center influence the binding and activation of substrates.

Conclusion

The electronic structure of this compound is characterized by a high-spin d³ configuration, resulting in a paramagnetic S = 3/2 ground state. This has been confirmed through a combination of advanced spectroscopic techniques and high-level computational methods. The quantitative data presented in this guide provide a solid foundation for further research into the chemistry and applications of this fascinating organometallic compound. Future work may focus on the design of novel vanadocene derivatives with tailored electronic properties for specific applications in medicine and catalysis.

References

- 1. Molecular Orbital Theory (MOT) [ebrary.net]

- 2. Vanadocene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Bis(π-cyclopentadienyl)vanadium [webbook.nist.gov]

- 6. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 7. Photoelectron Spectroscopy | PNNL [pnnl.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Orbital Theory of Vanadocene (Cp₂V)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital (MO) theory of vanadocene, Cp₂V, a paramagnetic organometallic compound that has been the subject of extensive study. This document details its electronic structure, bonding characteristics, and the experimental and computational methods used for its characterization.

Introduction to Vanadocene

Vanadocene, with the chemical formula V(C₅H₅)₂, is a violet, crystalline, and paramagnetic solid.[1] It belongs to the class of metallocenes, characterized by a central metal ion "sandwiched" between two cyclopentadienyl (B1206354) (Cp) rings.[1] With a valence electron count of 15, vanadocene is highly reactive and serves as a valuable case study in the electronic structure of open-shell organometallic complexes.[2] Its paramagnetic nature, arising from three unpaired electrons, makes it particularly amenable to study by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.

Molecular Orbital Theory of Vanadocene

The electronic structure and bonding in vanadocene can be effectively described by molecular orbital theory. The interaction between the d-orbitals of the vanadium atom and the π-molecular orbitals of the two cyclopentadienyl ligands leads to the formation of a set of molecular orbitals that dictate the compound's properties.

In the D₅d symmetry of staggered vanadocene, the vanadium d-orbitals split into three sets: a₁g (d_z²), e₂g (d_xy, d_x²-y²), and e₁g (d_xz, d_yz). The cyclopentadienyl ligands provide a set of π-molecular orbitals that can interact with the metal d-orbitals of appropriate symmetry. The resulting qualitative molecular orbital diagram for the frontier orbitals of vanadocene shows the following ordering of the highest occupied and lowest unoccupied molecular orbitals: e₂g < a₁g < e₁g*.[3][4]

The vanadium(II) center in vanadocene has a d³ electron configuration. Following Hund's rule, these three electrons occupy the lowest available molecular orbitals with parallel spins, resulting in a high-spin quartet (S = 3/2) ground state. The three unpaired electrons reside in the e₂g and a₁g orbitals. This electronic configuration is responsible for the paramagnetism of vanadocene and is consistent with experimental observations from magnetic susceptibility measurements and EPR spectroscopy.[4]

Visualization of the Molecular Orbital Diagram

The interaction between the vanadium d-orbitals and the cyclopentadienyl ligand π-orbitals is depicted in the following molecular orbital diagram.

Quantitative Data

The structural and electronic properties of vanadocene have been determined through various experimental and computational methods. Key quantitative data are summarized in the tables below.

Structural Parameters

| Parameter | Value | Reference(s) |

| V-C bond length (average) | 2.26 Å | [5][6] |

| V-Cp(centroid) distance | 1.974 - 1.979 Å | |

| C-C bond length (in Cp ring) | ~1.39 Å | |

| Symmetry (solid state) | D₅d | [1] |

Spectroscopic and Magnetic Data

| Parameter | Value | Reference(s) |

| Ground State Spin | S = 3/2 | [4] |

| Zero-field splitting (D) | +2.836(2) cm⁻¹ | [4] |

| g-values (g⊥, g∥) | 1.991(2), 2.001(2) | [4] |

| Ionization Energy (Band A) | ~6.67 eV | [7] |

| Ionization Energy (Band B) | ~7.70 eV | [7] |

Experimental Protocols

The characterization of vanadocene relies on a suite of spectroscopic and analytical techniques, often requiring handling under inert atmosphere due to its air and moisture sensitivity.[8]

Synthesis of Vanadocene

A common synthesis of vanadocene involves the reduction of vanadocene dichloride (Cp₂VCl₂). While historical methods used aluminum hydride, a more contemporary approach utilizes the reaction of a vanadium(III) precursor with cyclopentadienylsodium.[1]

Materials:

-

[V₂Cl₃(THF)₆]₂[Zn₂Cl₆]

-

Cyclopentadienylsodium (NaCp)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Schlenk line and associated glassware

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

All manipulations are performed under an inert atmosphere using Schlenk techniques.

-

The vanadium precursor, [V₂Cl₃(THF)₆]₂[Zn₂Cl₆], is dissolved in anhydrous THF in a Schlenk flask.

-

A solution of cyclopentadienylsodium in THF is added dropwise to the vanadium solution at a controlled temperature (e.g., 0 °C or room temperature).

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The solvent is removed in vacuo to yield a solid residue.

-

The crude vanadocene is purified by sublimation under high vacuum at an elevated temperature (e.g., 100 °C), which yields violet crystals of Cp₂V.[1]

Photoelectron Spectroscopy (PES)

PES provides direct experimental insight into the energies of the molecular orbitals.[9]

Instrumentation:

-

A photoelectron spectrometer equipped with a UV or X-ray source (e.g., He(I) for UPS).[9]

-

A high-vacuum or ultra-high-vacuum system.[10]

-

An electron energy analyzer.[9]

Procedure:

-

A solid sample of vanadocene is introduced into the high-vacuum chamber of the spectrometer.

-

The sample is vaporized by heating to introduce gaseous Cp₂V molecules into the analysis region.

-

The gaseous sample is irradiated with a monochromatic photon source (e.g., He(I) radiation).

-

The emitted photoelectrons are collected and their kinetic energies are measured by the electron energy analyzer.

-

The binding energies of the electrons are calculated using the equation: BE = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons.

-

The resulting spectrum displays bands corresponding to the ionization from different molecular orbitals.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like vanadocene.[11]

Instrumentation:

-

An X-band EPR spectrometer.

-

A cryostat for low-temperature measurements.

-

Quartz EPR tubes.

Procedure:

-

A dilute solution of vanadocene is prepared in a suitable solvent (e.g., toluene) under an inert atmosphere.[11]

-

The solution is transferred to a quartz EPR tube, which is then flame-sealed.

-

The sample is frozen in the cryostat of the EPR spectrometer (e.g., using liquid nitrogen or helium).

-

The EPR spectrum is recorded at a low temperature to obtain well-resolved features.

-

The spectrum is analyzed to determine the g-values and the zero-field splitting parameter (D), which provide information about the electronic structure and symmetry of the complex.[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of vanadocene.[8]

Procedure:

-

Suitable single crystals of vanadocene are grown, typically by slow sublimation or crystallization from a saturated solution.

-

A crystal of appropriate size is mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion and degradation.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector.

-

The collected data are processed to determine the unit cell parameters and the electron density map.

-

The structure is solved and refined to obtain the atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Characterization

The comprehensive characterization of vanadocene follows a logical workflow to elucidate its structure, purity, and electronic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Substantiation of Electron-Seeking Catalysis of Vanadocene Dichloride Oxidative Breakdown in the Process of Vanadium Backwash from Heavy Karazhanbas Oil field – Oriental Journal of Chemistry [orientjchem.org]

- 3. Solved QUESTION 1 CONTINUED (h) Draw the chemical structures | Chegg.com [chegg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photoelectron Spectroscopy and Electronic Structure Calculations of d1 Vanadocene Compounds with Chelated Dithiolate Ligands: Implications for Pyranopterin Mo/W Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 11. chemistry.utexas.edu [chemistry.utexas.edu]

Synthesis and Isolation of Bis(cyclopentadienyl)vanadium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of bis(cyclopentadienyl)vanadium (B1143444), commonly known as vanadocene. Vanadocene is a valuable organometallic compound with applications in various fields, including catalysis and as a precursor to potential therapeutic agents. This document details a robust synthetic protocol utilizing a Grignard reagent, followed by purification via sublimation. Key physical and spectroscopic data are presented in a structured format for easy reference. Furthermore, this guide includes detailed experimental workflows and logical diagrams to facilitate a thorough understanding of the processes involved.

Quantitative Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for the identification and characterization of the synthesized compound.

**Table 1: Physical and Spectroscopic Data for this compound (V(C₅H₅)₂) **

| Property | Value |

| Molecular Formula | C₁₀H₁₀V |

| Molecular Weight | 181.13 g/mol |

| Appearance | Violet, crystalline solid |

| Melting Point | 165-167 °C |

| Solubility | Soluble in many organic solvents |

| ¹H NMR (Paramagnetic) | Broad signal due to paramagnetism |

| ¹³C NMR (Paramagnetic) | Not typically observed due to paramagnetism |

| IR Spectroscopy (cm⁻¹) | Key bands for Cp-V stretching and C-H vibrations |

| Mass Spectrometry | Molecular ion peak corresponding to the formula weight |

| Expected Yield | Variable, dependent on specific conditions |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the cyclopentadienyl (B1206354) Grignard reagent, the synthesis of this compound, and its subsequent purification by sublimation. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques, as vanadocene and its precursors are sensitive to air and moisture.

Synthesis of Cyclopentadienylmagnesium Bromide (Grignard Reagent)

This protocol outlines the in situ Grignard Metalation Method (iGMM) for the preparation of the cyclopentadienyl Grignard reagent, a key intermediate in the synthesis of vanadocene.

Materials:

-

Magnesium turnings

-

Freshly cracked cyclopentadiene (B3395910) (distilled from dicyclopentadiene)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add anhydrous diethyl ether or THF to cover the magnesium turnings.

-

Slowly add a solution of bromoethane (1.1 equivalents) in the chosen anhydrous solvent to the stirred suspension of magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins.

-

Once the Grignard reagent formation is initiated, add a solution of freshly cracked cyclopentadiene (1.0 equivalent) in the anhydrous solvent dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure the complete formation of cyclopentadienylmagnesium bromide. The resulting grey-white suspension is used directly in the next step.

Synthesis of this compound (Vanadocene)

This procedure describes the reaction of a vanadium(III) salt with the prepared cyclopentadienylmagnesium bromide to yield this compound.

Materials:

-

Vanadium(III) chloride (VCl₃) or a VCl₃(THF)₃ complex

-

Cyclopentadienylmagnesium bromide solution (from Protocol 2.1)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane (B92381)

Procedure:

-

In a separate flame-dried Schlenk flask, suspend vanadium(III) chloride (0.5 equivalents relative to the Grignard reagent) in anhydrous diethyl ether or THF.

-

Cool the VCl₃ suspension to 0 °C in an ice bath.

-

Slowly add the freshly prepared cyclopentadienylmagnesium bromide solution to the stirred VCl₃ suspension via a cannula. A color change should be observed as the reaction progresses.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

Extract the residue with anhydrous hexane to dissolve the this compound, leaving behind the insoluble magnesium salts.

-

Filter the hexane solution to remove the salts.

-

Evaporate the hexane from the filtrate under reduced pressure to yield crude this compound as a dark solid.

Isolation and Purification by Sublimation

Sublimation is an effective method for obtaining high-purity, crystalline this compound.

Apparatus:

-

Sublimation apparatus (containing a cold finger)

-

High-vacuum pump

-

Heating mantle or oil bath

Procedure:

-

Place the crude this compound into the bottom of the sublimation apparatus.

-

Assemble the apparatus and connect it to a high-vacuum line. Evacuate the system to a pressure of <0.1 mmHg.

-

Cool the cold finger by circulating cold water or another appropriate coolant.

-

Gently heat the bottom of the sublimation apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to be below the melting point of vanadocene (typically around 100-120 °C) to promote sublimation without decomposition.

-

Violet crystals of pure this compound will deposit on the cold finger.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the apparatus with an inert gas.

-

Collect the purified, crystalline this compound from the cold finger in an inert atmosphere glovebox.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and isolation of this compound.

Caption: Experimental workflow for the synthesis and isolation of this compound.

The Landmark Synthesis of Vanadocene: A Technical Retrospective on the Work of Fischer and Wilkinson

A pivotal moment in the annals of organometallic chemistry was the successful synthesis and characterization of vanadocene, (C₅H₅)₂V, by Geoffrey Wilkinson and his team. This technical guide revisits the seminal 1954 publication that detailed the first preparation of this important metallocene, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

The initial synthesis of vanadocene, as described by Wilkinson and Birmingham, marked a significant expansion of the then-nascent field of metallocene chemistry, which had been ignited by the discovery of ferrocene. Their work not only introduced a new member to the "sandwich" compound family but also laid the groundwork for future investigations into the reactivity and potential applications of these fascinating molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data reported by Wilkinson and Birmingham in their 1954 publication, "Bis-cyclopentadienyl Compounds of Ti, Zr, V, Nb and Ta."

Table 1: Reactants for the Synthesis of Bis-cyclopentadienyl Vanadium Dichloride ((C₅H₅)₂VCl₂)

| Reactant | Formula | Molar Mass ( g/mol ) | Amount Used | Moles |

| Vanadium Tetrachloride | VCl₄ | 192.75 | 25 g | 0.13 |

| Sodium Cyclopentadienide (B1229720) | NaC₅H₅ | 88.11 | 25 g | 0.28 |

| Tetrahydrofuran (B95107) | C₄H₈O | 72.11 | 250 cc | - |

Table 2: Properties and Yield of Bis-cyclopentadienyl Vanadium Dichloride ((C₅H₅)₂VCl₂)

| Property | Value |

| Appearance | Dark-green crystalline solid |

| Yield | ~12 g (37%) |

| Melting Point | Decomposes above 250°C |

Table 3: Elemental Analysis of Bis-cyclopentadienyl Vanadium Dichloride ((C₅H₅)₂VCl₂)

| Element | Calculated (%) | Found (%) |

| Vanadium (V) | 20.13 | 20.10 |

| Carbon (C) | 47.46 | 47.50 |

| Hydrogen (H) | 3.98 | 4.10 |

| Chlorine (Cl) | 28.02 | 28.00 |

Table 4: Reactants for the Synthesis of Bis-cyclopentadienyl Vanadium ((C₅H₅)₂V)

| Reactant | Formula | Molar Mass ( g/mol ) | Amount Used |

| Bis-cyclopentadienyl Vanadium Dichloride | (C₅H₅)₂VCl₂ | 252.03 | 2.0 g |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Excess |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - |

Table 5: Properties and Yield of Bis-cyclopentadienyl Vanadium ((C₅H₅)₂V)

| Property | Value |

| Appearance | Purple, crystalline solid |

| Yield | Good |

| Sublimation Temperature | ~100°C (in vacuo) |

| Melting Point | 167-168°C |

Table 6: Elemental Analysis of Bis-cyclopentadienyl Vanadium ((C₅H₅)₂V)

| Element | Calculated (%) | Found (%) |

| Vanadium (V) | 28.13 | 28.10 |

| Carbon (C) | 66.30 | 66.21 |

| Hydrogen (H) | 5.57 | 5.60 |

Experimental Protocols

The synthesis of vanadocene was achieved in a two-step process, starting from vanadium tetrachloride. The methodologies described in the 1954 paper are detailed below.

Step 1: Synthesis of Bis-cyclopentadienyl Vanadium Dichloride ((C₅H₅)₂VCl₂)

-

A solution of 25 g (0.13 mole) of vanadium tetrachloride in 100 cc of tetrahydrofuran was prepared.

-

This solution was added dropwise, with vigorous stirring, to a suspension of 25 g (0.28 mole) of sodium cyclopentadienide in 150 cc of tetrahydrofuran. The reaction mixture was cooled in an ice bath throughout the addition.

-

A vigorous reaction ensued, and the color of the solution changed to a deep blue-green.

-

After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours.

-

The solvent was then removed under reduced pressure.

-

The resulting dark, solid residue was transferred to a Soxhlet extractor and extracted with benzene (B151609) for several hours.

-

The benzene extract was concentrated by evaporation, yielding dark-green crystals of bis-cyclopentadienyl vanadium dichloride.

-

The product was further purified by recrystallization from benzene.

Step 2: Synthesis of Bis-cyclopentadienyl Vanadium ((C₅H₅)₂V)

-

2.0 g of bis-cyclopentadienyl vanadium dichloride was dissolved in diethyl ether.

-

An excess of a standardized solution of lithium aluminum hydride in diethyl ether was added slowly to the vanadocene dichloride solution.

-

A vigorous reaction occurred, accompanied by the evolution of gas and the formation of a dark-colored solution.

-

The reaction mixture was refluxed for 1 hour.

-

The solvent was removed under reduced pressure.

-

The solid residue was then heated in a vacuum sublimation apparatus.

-

Purple crystals of bis-cyclopentadienyl vanadium sublimed at approximately 100°C.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental and characterization processes.

Caption: Synthetic pathway for the preparation of vanadocene from vanadium tetrachloride.

Caption: Experimental workflow for the two-step synthesis of vanadocene.

Caption: Logical flow of the characterization of the intermediate and final products.

Vanadocene (Cp₂V): A Technical Guide for Researchers

CAS Number: 1277-47-0

Introduction

Vanadocene, with the chemical formula V(C₅H₅)₂, and commonly abbreviated as Cp₂V, is an organometallic compound belonging to the metallocene family.[1] It consists of a central vanadium atom in the +2 oxidation state sandwiched between two cyclopentadienyl (B1206354) rings.[1] This violet, crystalline solid is notable for its paramagnetic nature, stemming from its 15 valence electrons, which also renders it highly reactive.[1] Its sensitivity to air and moisture necessitates handling under inert conditions. While its practical applications are somewhat limited, vanadocene has been the subject of extensive academic research, particularly in the areas of organometallic synthesis and reaction mechanisms. This guide provides an in-depth overview of its physical properties, experimental protocols for its synthesis and purification, and key characterization techniques, tailored for professionals in chemical research and drug development.

Physical and Chemical Properties

Vanadocene is a well-characterized compound with distinct physical and chemical properties. A summary of its key quantitative data is presented in the table below. It is extremely sensitive to air and moisture, readily oxidizing.[1]

| Property | Value | Reference(s) |

| CAS Number | 1277-47-0 | [1] |

| Molecular Formula | C₁₀H₁₀V | [1] |

| Molar Mass | 181.128 g/mol | [1] |

| Appearance | Violet crystalline solid | [1] |

| Melting Point | 167 °C (333 °F; 440 K) | [1] |

| Boiling Point | Sublimes at 100 °C under vacuum | [1] |

| Solubility | Soluble in many organic solvents such as toluene (B28343) and THF. Insoluble in water. | [2] |

| Stability | Highly air and moisture sensitive | [1] |

| Magnetic Properties | Paramagnetic | [1] |

Experimental Protocols

Synthesis of Vanadocene

Vanadocene is typically synthesized by the reduction of vanadocene dichloride (Cp₂VCl₂). The following protocol is a general method adapted from literature procedures.[1]

Materials:

-

Vanadocene dichloride (Cp₂VCl₂)

-

A suitable reducing agent (e.g., aluminum hydride, zinc dust)

-

Anhydrous, deoxygenated tetrahydrofuran (B95107) (THF)

-

Schlenk line and associated glassware

-

Magnetic stirrer and stir bar

-

Cannula for liquid transfers

Procedure:

-

All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

-

In a Schlenk flask, vanadocene dichloride is suspended in anhydrous THF under an inert atmosphere.

-

The reducing agent is added portion-wise to the stirred suspension at room temperature. The reaction is exothermic and may require cooling in a water bath to maintain a controlled temperature.

-

The reaction mixture will typically change color from green (characteristic of Cp₂VCl₂) to the deep violet of vanadocene.

-

The reaction is stirred for several hours to ensure completion. Progress can be monitored by observing the color change.

-

Upon completion, the solvent is removed under vacuum to yield the crude vanadocene product.

Purification by Sublimation

Due to its volatility, vanadocene can be effectively purified by vacuum sublimation, which separates it from non-volatile impurities.[1]

Materials:

-

Crude vanadocene

-

Sublimation apparatus (including a cold finger)

-

Vacuum pump

-

Heating mantle or oil bath

Procedure:

-

The crude vanadocene is placed in the bottom of the sublimation apparatus.

-

The apparatus is assembled, and the cold finger is filled with a coolant (e.g., cold water or a dry ice/acetone slurry).

-

The apparatus is carefully evacuated to a low pressure.

-

The bottom of the apparatus is gently heated using a heating mantle or oil bath to approximately 100 °C.[1]

-

The vanadocene will sublime and deposit as pure violet crystals on the cold finger.

-

Once the sublimation is complete, the apparatus is allowed to cool to room temperature before the vacuum is slowly released.

-

The purified vanadocene crystals are collected from the cold finger in an inert atmosphere glovebox.

Characterization

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise solid-state structure of vanadocene. Studies have shown that in the solid state, vanadocene adopts a staggered conformation with D₅d symmetry. The vanadium(II) center is located at a crystallographic center of inversion, equidistant from the centers of the two cyclopentadienyl rings. The average V-C bond distance has been determined to be 226 pm.[1] The cyclopentadienyl rings are dynamically disordered at temperatures above 170 K and become fully ordered at 108 K.[1]

Electron Paramagnetic Resonance (EPR) Spectroscopy

Given that vanadocene is a paramagnetic species with a d³ electron configuration (S = 3/2 ground state), Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for its characterization.[2] EPR studies on frozen toluene solutions of vanadocene have provided well-resolved spectra, allowing for the determination of the ⁵¹V hyperfine coupling constants.[2] High-frequency and -field EPR (HFEPR) has been instrumental in determining the axial zero-field splitting of the spin quartet ground state.[2]

Reactivity and Signaling Pathways

Vanadocene's 15-electron configuration makes it highly reactive. It readily undergoes reactions with various substrates, particularly those with unsaturated bonds.

Reaction with Alkynes

Vanadocene reacts with alkynes, such as diphenylacetylene, to form stable vanadacyclopropene complexes. This reaction involves the oxidative addition of the alkyne to the vanadium center.

Caption: Reaction of Vanadocene with an alkyne to form a vanadacyclopropene complex.

Reaction with Carbon Monoxide

Under high pressure of carbon monoxide, vanadocene reacts to form cyclopentadienylvanadium tetracarbonyl, CpV(CO)₄.[1] This transformation involves a significant rearrangement of the coordination sphere around the vanadium atom.

Caption: Carbonylation of Vanadocene to yield Cyclopentadienylvanadium Tetracarbonyl.

References

A Technical Guide to Theoretical DFT Studies on Vanadocene Electronic States

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Density Functional Theory (DFT) in elucidating the complex electronic states of vanadocene (VCp₂). Vanadocene, a metallocene with a central vanadium atom, is a subject of significant research interest due to its intriguing magnetic and electronic properties that hold potential for applications in catalysis and medicine.

Introduction to Vanadocene and its Electronic Structure

Vanadocene is an organometallic compound with a vanadium atom positioned between two cyclopentadienyl (B1206354) (Cp) rings. A key characteristic of vanadocene is its S = 3/2 ground state.[1] Understanding the electronic transitions from this ground state to various excited states is crucial for predicting its chemical reactivity and designing novel applications.

The Power and Pitfalls of DFT for Vanadocene

DFT has emerged as a powerful computational tool for investigating the electronic properties of transition metal complexes like vanadocene. It offers a balance of computational cost and accuracy for determining molecular geometries, vibrational frequencies, and electronic state energies. However, it is important to acknowledge the limitations of DFT, particularly in accurately describing orbitally degenerate excited states, which may require a multideterminant description.[1][2] In some cases, time-dependent DFT (TD-DFT) calculations may even fail to reproduce the correct ordering of excited states.[1]

Despite these challenges, DFT calculations have been shown to provide accurate values for certain magnetic parameters, such as the zero-field splitting parameter (D), although this accuracy can sometimes be the result of a fortuitous cancellation of errors.[1][2] For more rigorous analysis of excited states, multireference methods like SORCI (spectroscopically oriented configuration interaction) are often employed and can predict ligand-field excited-state energies with high accuracy.[1][2]

Methodologies for DFT Calculations on Vanadocene

A typical DFT study on vanadocene involves a series of computational steps to ensure the reliability of the results. The general workflow is outlined below.

Caption: A generalized workflow for performing DFT studies on vanadocene.

Experimental Protocols:

Detailed experimental validation is crucial for assessing the accuracy of DFT predictions. Key experimental techniques used in conjunction with computational studies on vanadocene include:

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: Both conventional (X-band) and high-frequency and -field EPR (HFEPR) are used to determine magnetic parameters like the g-tensor and the zero-field splitting (D).[1] Frozen toluene (B28343) solutions are often used for these measurements to obtain well-resolved spectra.[2]

-

Electronic Absorption (UV-Vis) Spectroscopy: This technique provides information about the energies of electronic transitions between the ground and excited states.[1]

-

Variable-Temperature Magnetic Circular Dichroism (VT-MCD) Spectroscopy: VT-MCD is a powerful tool for assigning electronic transitions, particularly ligand-field transitions.[1]

-

X-ray Diffraction: Provides the initial molecular geometry for the DFT calculations.[2]

Quantitative Data from DFT and Experimental Studies

The following tables summarize key quantitative data from combined DFT and experimental investigations of vanadocene's electronic states.

Table 1: Comparison of Experimental and Calculated Zero-Field Splitting (D) and g-values for Vanadocene.

| Parameter | Experimental (HFEPR)[1] | DFT Calculation[2] | SORCI Calculation[2] |

| D (cm⁻¹) | +2.836(2) | 2.85 - 2.96 | 2.86 - 2.90 |

| g⊥ | 1.991(2) | - | - |

| g∥ | 2.001(2) | - | - |

Table 2: Experimental Ligand-Field Transitions of Vanadocene (D₅d symmetry). [1]

| Transition | Energy (cm⁻¹) |

| ⁴A₂g → ⁴E₁g | 17,000 |

| ⁴A₂g → ⁴E₂g | 19,860 |

| ⁴A₂g → ⁴E₁g | 24,580 |

Note: Time-dependent DFT calculations have been shown to struggle with reproducing the correct ordering of these excited states.[1]

Key Signaling Pathways and Relationships

The electronic transitions and their relationship to the ground and excited states can be visualized as a signaling pathway.

Caption: Electronic transitions from the ground state of vanadocene.

SORCI calculations have revealed that the dominant contribution (around 80%) to the zero-field splitting parameter (D) arises from spin-orbit coupling between ligand-field states, with the most significant contribution coming from a low-lying ²A₁g state.[1][2]

Conclusion and Future Directions

DFT provides a valuable framework for investigating the electronic structure of vanadocene. While it has limitations in describing excited states, it can offer reliable predictions for certain properties when used judiciously and in combination with experimental data. For a more accurate description of the complex electronic landscape of vanadocene, more advanced multireference methods are often necessary. Future research in this area will likely focus on refining computational methodologies and exploring the implications of vanadocene's electronic properties for the design of new catalysts and therapeutic agents. The interaction of vanadocene derivatives with biological targets, such as DNA bases, is an active area of investigation where DFT can provide significant insights.[3]

References

Understanding the D5d symmetry of solid-state vanadocene.

An In-Depth Technical Guide to the D5d Symmetry of Solid-State Vanadocene

Introduction

Vanadocene, with the chemical formula V(C₅H₅)₂, is an organometallic compound belonging to the metallocene family.[1] It consists of a central vanadium atom sandwiched between two cyclopentadienyl (B1206354) (Cp) rings.[1] This paramagnetic, violet crystalline solid has been the subject of extensive study due to its reactive nature, stemming from its 15-valence electron configuration.[1] A fundamental aspect of its characterization, particularly in the solid state, is its molecular symmetry. Understanding the precise arrangement of its atoms is crucial for interpreting its spectroscopic properties, predicting its reactivity, and exploring its potential applications in catalysis and materials science. This guide provides a detailed technical overview of the D5d point group symmetry of vanadocene in the solid state, supported by quantitative data, experimental protocols, and structural diagrams.

Solid-State Structure and D5d Symmetry

In the solid phase, vanadocene adopts a staggered conformation of its two cyclopentadienyl rings, resulting in a molecule with D5d symmetry.[1][2] This high-symmetry arrangement is characterized by a center of inversion at the vanadium(II) center, a principal C₅ rotation axis passing through the center of the Cp rings and the vanadium atom, five perpendicular C₂ axes, and five dihedral mirror planes (σd).[3]

The vanadium atom is located equidistant from the two rings.[1] However, the structure is not static. The cyclopentadienyl rings are dynamically disordered at temperatures above 170 K.[1] They only become fully ordered at a low temperature of 108 K, where the D5d symmetry is most rigorously defined.[1] This temperature-dependent behavior is a critical consideration in experimental studies.

Quantitative Data Summary

The structural and spectroscopic parameters of solid-state vanadocene have been determined through various experimental and computational methods. The key quantitative data are summarized below for easy comparison.

Table 1: Crystallographic Data for Solid-State Vanadocene

| Parameter | Value | Temperature | Method | Reference |

| Point Group | D5d | < 170 K | X-ray Diffraction | [1][2] |

| Average V-C Bond Distance | 226 pm | Not Specified | X-ray Diffraction | [1] |

| Ring Conformation | Staggered | < 170 K | X-ray Diffraction | [1] |

| Ring State | Fully Ordered | 108 K | X-ray Diffraction | [1] |

| Ring State | Dynamically Disordered | > 170 K | X-ray Diffraction | [1] |

Table 2: Electron Paramagnetic Resonance (EPR) Spectroscopic Data

These parameters describe the S = 3/2 ground state of the vanadocene molecule.

| Parameter | Value | Method | Reference |

| Zero-Field Splitting (D) | +2.836(2) cm⁻¹ | High-Frequency EPR | [2] |

| g-value (g∥) | 2.001(2) | High-Frequency EPR | [2] |

| g-value (g⊥) | 1.991(2) | High-Frequency EPR | [2] |

Experimental Protocols

The determination of vanadocene's solid-state symmetry relies primarily on X-ray crystallography, supported by spectroscopic techniques like Electron Paramagnetic Resonance (EPR).

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise atomic arrangement in a crystalline solid.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of vanadocene, thereby confirming its D5d symmetry.

Methodology:

-

Crystal Growth: High-quality single crystals of vanadocene are required. This is typically achieved by slow sublimation of the solid material under a vacuum or by slow evaporation of a saturated solution in an inert organic solvent (e.g., toluene) in a glovebox, due to vanadocene's extreme air sensitivity.[1]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant and flash-cooling under a stream of cold nitrogen gas (typically to ~100-110 K) to minimize thermal motion and achieve the ordered state.[1]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a detector records the positions and intensities of the diffracted X-rays at thousands of different crystal orientations.

-

Data Processing: The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects). The unit cell parameters are determined, and the space group is identified based on systematic absences in the diffraction pattern.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The positions of the vanadium and carbon atoms are identified from this map. The structural model is then refined using a least-squares algorithm, minimizing the difference between the observed and calculated structure factors to yield the final, precise atomic coordinates and bond lengths.[4] The resulting structure confirms the staggered arrangement of the Cp rings and the overall D5d symmetry.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for studying paramagnetic species like vanadocene (V²⁺, d³ configuration).[2] It provides information about the electronic structure and the local symmetry around the metal center.

Objective: To determine the zero-field splitting and g-tensor parameters, which are characteristic of the electronic ground state and its symmetry.

Methodology:

-

Sample Preparation:

-

Frozen Solution: A dilute solution of vanadocene in an appropriate solvent (e.g., toluene) is prepared in an inert atmosphere.[2] The solution is then transferred to a quartz EPR tube and flash-frozen in liquid nitrogen to create a glassy matrix, isolating individual molecules.

-

Solid State (Powder): A microcrystalline (powder) sample of solid vanadocene is loaded into an EPR tube under inert conditions.

-

-

Data Acquisition: The sample tube is placed within the resonant cavity of an EPR spectrometer. The spectrometer applies a constant microwave frequency (e.g., X-band at ~9.5 GHz or higher frequencies) and sweeps the external magnetic field.[2] Spectra are typically recorded at low temperatures (e.g., liquid helium or nitrogen temperatures) to observe the ground state properties clearly.

-

Spectral Analysis: The resulting spectrum is analyzed. The rigorously axial nature of the zero-field splitting (D) and the g-tensor (g∥ and g⊥) values obtained from high-frequency EPR are definitive spectroscopic signatures that are fully consistent with the D5d axial symmetry determined by crystallography.[2] The experimental spectra are often simulated using computational programs to extract highly accurate parameters.

Visualizing Symmetry and Analysis

Workflow for Symmetry Determination

The logical flow from synthesis to final symmetry assignment can be visualized as a multi-step process involving both crystallographic and spectroscopic analysis.

Caption: Experimental workflow for determining the D5d symmetry of vanadocene.

Molecular Orbital Symmetry in D5d Point Group

The electronic structure of vanadocene and its properties are governed by the arrangement of its molecular orbitals (MOs). In D5d symmetry, the metal's d-orbitals split into three distinct energy levels.

References

Chemical formula and molar mass of bis(cyclopentadienyl)vanadium.

An In-Depth Technical Guide to Bis(cyclopentadienyl)vanadium (B1143444) (Vanadocene) for Researchers and Drug Development Professionals

Introduction

This compound, commonly known as vanadocene and abbreviated as Cp₂V, is an organometallic compound with the formula V(C₅H₅)₂.[1] First synthesized in 1954, this violet, crystalline, paramagnetic solid has been the subject of extensive research due to its high reactivity and potential applications, particularly in catalysis and, more recently, in the field of medicinal chemistry.[1] This guide provides a comprehensive overview of the chemical formula, molar mass, synthesis, and physicochemical properties of vanadocene, with a special focus on its emerging role as a potential therapeutic agent for cancer. For drug development professionals, the guide details its mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols.

Chemical and Physical Properties

Vanadocene is a metallocene, characterized by a central vanadium atom sandwiched between two parallel cyclopentadienyl (B1206354) rings.[1] Its 15-electron configuration makes it highly reactive and sensitive to air.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₁₀V |

| Molar Mass | 181.13 g/mol [2] |

| Appearance | Violet crystalline solid[1] |

| Melting Point | 165-167 °C[2] |

| Boiling Point | Sublimes at 200°C / 0.1 mmHg[3] |

| Symmetry (Solid State) | D₅d[1] |

| Average V-C Bond Distance | 226 pm[1] |

| CAS Number | 1277-47-0[4] |

Synthesis of this compound

The synthesis of vanadocene has evolved since its first preparation. The original method involved the reduction of vanadocene dichloride, while modern syntheses offer higher yields.

Experimental Protocol: Modern Synthesis

A contemporary, high-yield synthesis of vanadocene involves the reaction of a vanadium(III) chloride complex with cyclopentadienylsodium (NaCp).[1]

Materials:

-

Tris(tetrahydrofuran)vanadium trichloride (B1173362) complex ([V₂Cl₃(THF)₆]₂)

-

Zinc chloride (ZnCl₂)

-

Cyclopentadienylsodium (NaCp)

-

Anhydrous solvents (e.g., Tetrahydrofuran - THF)

-

Inert atmosphere apparatus (Schlenk line or glovebox)

Methodology:

-

All manipulations must be performed under a dry, oxygen-free inert atmosphere (e.g., argon or nitrogen).

-

The starting material, [V₂Cl₃(THF)₆]₂[Zn₂Cl₆], is prepared from vanadium(III) chloride and zinc chloride in THF.

-

The vanadium complex is dissolved in THF.

-

A stoichiometric amount of cyclopentadienylsodium (NaCp) solution in THF is added slowly to the vanadium complex solution at a controlled temperature.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The solvent is removed under vacuum.

-

The resulting solid residue is then purified by sublimation in a high-vacuum apparatus at approximately 100-150 °C to yield pure, crystalline this compound.[1]

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development: Anticancer Properties

While vanadocene itself has been studied, much of the anticancer research has focused on its more stable derivative, vanadocene dichloride (VDC), and other related compounds. These compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[5][6]

Cytotoxicity Data

The cytotoxic potential of vanadocene derivatives has been quantified using IC₅₀ values, which represent the concentration of the drug required to inhibit the growth of 50% of a cell population.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Vanadocene Dichloride (VDC) | BT-20 | Breast Cancer | 11.0[5] |

| U373 | Glioblastoma | 14.9[5] | |

| Tera-2 | Testicular Cancer | 81[6] | |

| Ntera-2 | Testicular Cancer | 74[6] | |

| Vanadocene Acetylacetonate (VDacac) | BT-20 | Breast Cancer | 9.1[5] |

| U373 | Glioblastoma | 26.9[5] |

Mechanism of Anticancer Action

Vanadocene compounds exert their anticancer effects through a multi-faceted mechanism that primarily disrupts the process of mitosis, leading to cell cycle arrest and subsequent apoptotic cell death.[5][7]

-

Microtubule Destabilization: Vanadocene dichloride (VDC) has been shown to cause the depolymerization of interphase microtubules.[7] Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.

-

Mitotic Spindle Disruption: By destabilizing microtubules, VDC prevents the formation of a normal bipolar mitotic spindle. Instead, treated cells often exhibit aberrant monopolar spindles, where microtubules emanate from a single broad centrosome.[5][7] This prevents the proper alignment and separation of chromosomes.

-

G2/M Cell Cycle Arrest: The disruption of the mitotic spindle activates the G2/M DNA damage checkpoint, a critical control point in the cell cycle that prevents cells from entering mitosis with damaged or improperly prepared DNA.[5][8] This leads to an arrest of the cell cycle in the G2/M phase.[5][9]

-

Induction of Apoptosis: Prolonged cell cycle arrest and cellular damage ultimately trigger programmed cell death, or apoptosis. VDC has been observed to alter the mitochondrial membrane potential and modulate the expression of key apoptosis-regulating proteins like Bcl-2 and Bax, leading to cell death.[7]

Caption: Signaling pathway for the anticancer action of vanadocene dichloride.

Experimental Protocol: Cytotoxicity (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and the cytotoxic effects of a compound.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., BT-20, U373) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the vanadocene compound (e.g., VDC, VDacac). A control group is treated with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC₅₀ value is then calculated from the dose-response curve.[5][6]

Conclusion

This compound and its derivatives represent a promising class of organometallic compounds with significant potential in drug development, particularly as anticancer agents. Their unique mechanism of action, centered on the disruption of mitotic machinery, offers a distinct approach compared to traditional chemotherapeutics. The data presented in this guide underscore the potent cytotoxicity of vanadocene compounds against various cancer cell lines. Further research into optimizing the structure of these compounds to enhance efficacy and reduce toxicity is crucial for their potential translation into clinical applications. This technical guide provides a foundational resource for scientists and researchers aiming to explore the therapeutic possibilities of vanadocene-based drugs.

References

- 1. Vanadocene - Wikipedia [en.wikipedia.org]

- 2. chemwhat.com [chemwhat.com]

- 3. strem.com [strem.com]

- 4. Bis(π-cyclopentadienyl)vanadium [webbook.nist.gov]

- 5. Vanadocenes as potent anti-proliferative agents disrupting mitotic spindle formation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Vanadocene dichloride induces apoptosis in HeLa cells through depolymerization of microtubules and inhibition of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 9. Vanadate induces G2/M phase arrest in p53-deficient mouse embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Vanadocene as a Reducing Agent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadocene, with the chemical formula V(C₅H₅)₂, is a highly reactive, 15-electron, paramagnetic organometallic compound.[1] Its electron-deficient nature makes it a potent one-electron reducing agent, enabling a variety of transformations in organic synthesis. This document provides detailed application notes and protocols for the use of vanadocene as a stoichiometric reducing agent in key organic reactions, including the reduction of carbonyls, organic halides, and nitro compounds, as well as in pinacol (B44631) coupling reactions.

Key Applications and Reaction Mechanisms

Vanadocene's utility as a reducing agent stems from its ability to donate a single electron, forming the stable 16-electron vanadocene cation, [Cp₂V]⁺. This single-electron transfer (SET) mechanism is fundamental to its reactivity with various organic functional groups.

Pinacol Coupling of Aldehydes and Ketones

One of the most well-documented applications of low-valent vanadium species is in the pinacol coupling of carbonyl compounds to form 1,2-diols. This reaction proceeds via a reductive coupling mechanism initiated by the single-electron reduction of the carbonyl group.

Mechanism:

-

Single-Electron Transfer (SET): Two molecules of vanadocene each donate an electron to two molecules of the carbonyl compound, generating two ketyl radical anions.

-

Dimerization: The two ketyl radicals then couple to form a vicinal diolate species.

-

Protonation: Subsequent workup with a proton source yields the final 1,2-diol product.

A variety of aromatic aldehydes can undergo this reductive coupling to afford the corresponding 1,2-diols in moderate to good yields.[2]

Reduction of Carbonyls to Alcohols

While pinacol coupling is a bimolecular reduction, vanadocene can also effect the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. This transformation also proceeds through a single-electron transfer mechanism.

Mechanism:

-

SET and Protonation: Vanadocene donates an electron to the carbonyl group, forming a ketyl radical anion. This is followed by protonation from a suitable source (e.g., solvent or additive) to give a carbon-centered radical.

-

Second SET and Protonation: A second molecule of vanadocene donates another electron to the carbon radical, forming a carbanion, which is then protonated to yield the alcohol.

Reductive Dehalogenation of Organic Halides

Vanadocene can be employed for the reductive cleavage of carbon-halogen bonds. This reaction is particularly useful for the dehalogenation of alkyl and aryl halides.

Mechanism:

-

Electron Transfer: Vanadocene transfers an electron to the organic halide, leading to the formation of a radical anion.

-

Fragmentation: The radical anion undergoes fragmentation, cleaving the carbon-halogen bond to produce a carbon-centered radical and a halide anion.

-

Hydrogen Atom Abstraction: The resulting carbon radical abstracts a hydrogen atom from the solvent or another hydrogen donor to furnish the dehalogenated product.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for representative reductions mediated by vanadocene.

Table 1: Vanadocene-Mediated Pinacol Coupling of Aromatic Aldehydes

| Aldehyde | Product | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dl:meso) |

| Benzaldehyde (B42025) | Hydrobenzoin | 72 | 72 | 56:44 |

Note: Data from vanadium-catalyzed reactions; specific data for stoichiometric vanadocene is limited.[3]

Table 2: Vanadocene-Mediated Reduction of Representative Organic Functional Groups (Hypothetical Data for Illustrative Purposes)

| Substrate | Functional Group | Product | Reaction Conditions | Yield (%) |

| Benzaldehyde | Aldehyde | Benzyl alcohol | THF, 25°C, 24h | 85 |

| Acetophenone (B1666503) | Ketone | 1-Phenylethanol (B42297) | Toluene, 60°C, 48h | 78 |

| 1-Bromooctane | Alkyl Halide | Octane | THF, reflux, 12h | 92 |

| Nitrobenzene | Nitro | Aniline | Dioxane, 80°C, 24h | 65 |

Note: The data in Table 2 is illustrative due to the limited availability of specific quantitative results for stoichiometric vanadocene reductions in the surveyed literature. Researchers should perform optimization studies for specific substrates.

Experimental Protocols

Caution: Vanadocene is extremely air-sensitive and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use.

Protocol 1: Preparation of Vanadocene from Vanadocene Dichloride

Vanadocene can be prepared by the reduction of vanadocene dichloride.

Materials:

-

Vanadocene dichloride (Cp₂VCl₂)

-

Aluminum hydride (AlH₃) or a suitable reducing agent

-

Anhydrous, deoxygenated tetrahydrofuran (B95107) (THF)

-

Anhydrous, deoxygenated hexane (B92381)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve vanadocene dichloride in dry THF.

-

Slowly add a solution of aluminum hydride in THF to the vanadocene dichloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Remove the THF in vacuo to yield a purple-black solid.

-

Extract the solid with dry, deoxygenated hexane.

-

Filter the hexane solution and remove the solvent in vacuo to yield crystalline vanadocene. The product can be further purified by sublimation at 100 °C under high vacuum.[1]

Protocol 2: General Procedure for Vanadocene-Mediated Pinacol Coupling of Benzaldehyde

Materials:

-

Vanadocene

-

Benzaldehyde

-

Anhydrous, deoxygenated THF

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve vanadocene (2.2 equivalents) in dry THF.

-

Add freshly distilled benzaldehyde (1.0 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for the time indicated by TLC or GC-MS analysis (typically 24-72 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford hydrobenzoin.

Protocol 3: General Procedure for Vanadocene-Mediated Reduction of a Ketone (e.g., Acetophenone)

Materials:

-

Vanadocene

-

Acetophenone

-

Anhydrous, deoxygenated toluene

-

Dilute hydrochloric acid (1 M)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve vanadocene (2.2 equivalents) in dry toluene.

-

Add acetophenone (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 48 hours or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting 1-phenylethanol by column chromatography or distillation.

Visualizations

References

Application Notes and Protocols for Catalytic Reactions Using Bis(cyclopentadienyl)vanadium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic applications of bis(cyclopentadienyl)vanadium (B1143444) compounds, primarily focusing on this compound dichloride (Cp₂VCl₂), also known as vanadocene dichloride. This versatile catalyst is employed in a range of organic transformations, including olefin polymerization, pinacol (B44631) coupling reactions, and the synthesis of vicinal amino alcohols. The following sections detail the experimental protocols, quantitative data, and mechanistic insights for these key reactions.

Olefin Polymerization

This compound dichloride, in conjunction with a cocatalyst, is an effective system for the polymerization of various olefins. The choice of cocatalyst, such as ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO), significantly influences the catalytic activity and the properties of the resulting polymer.

Quantitative Data for Ethylene (B1197577) Polymerization

The catalytic performance of vanadium complexes in ethylene polymerization is summarized in the table below. The data highlights the influence of different ligands and cocatalysts on activity, molecular weight (Mw), and polydispersity index (PDI).

| Catalyst System | Cocatalyst | Activity (kg PE/mol V·h·bar) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| V(N-2,6-Me₂C₆H₃)Cl₂(WCA-NHC) | AlⁱBu₃ | High | - | Uniform | [1] |

| V(N-2,6-Me₂C₆H₃)Cl₂(WCA-NHC) | MAO | Lower than AlⁱBu₃ | - | Uniform | [1] |

| Vanadium(III) Schiff Base Complexes | Et₂AlCl | Up to 20.64 | Up to 164,000 | Unimodal | [2] |

| CpTiCl₂(OC₆H₄Cl-p)/MAO | MAO | 167 | 667,000 | 2.4 | [3] |

Note: "WCA-NHC" refers to a weakly coordinating anionic N-heterocyclic carbene. Data for CpTiCl₂ is included for comparative purposes.

Experimental Protocol: Ethylene Polymerization using Cp₂VCl₂ and Et₂AlCl

This protocol describes a general procedure for the polymerization of ethylene using a this compound dichloride catalyst activated with ethylaluminum dichloride.

Materials:

-

This compound dichloride (Cp₂VCl₂)

-

Ethylaluminum dichloride (Et₂AlCl) solution in hexane (B92381) or toluene (B28343)

-

High-purity ethylene gas

-

Anhydrous toluene (polymerization grade)

-

Hydrochloric acid (10% aqueous solution)

-

Schlenk flask or a high-pressure reactor

-

Magnetic stirrer and heating mantle/oil bath

-

Standard Schlenk line and inert gas (Argon or Nitrogen) supply

Procedure:

-

Reactor Setup: A thoroughly dried and inert-gas-purged Schlenk flask or reactor is charged with anhydrous toluene (50 mL) under an inert atmosphere.

-

Cocatalyst Addition: The desired amount of ethylaluminum dichloride solution is added to the toluene via syringe. The solution is stirred and brought to the desired polymerization temperature (e.g., 50 °C).

-

Catalyst Preparation: In a separate glovebox or under an inert atmosphere, a stock solution of Cp₂VCl₂ in anhydrous toluene is prepared.

-

Polymerization Initiation: The polymerization is initiated by injecting the Cp₂VCl₂ stock solution into the reactor containing the cocatalyst and solvent.

-

Ethylene Feed: The reactor is immediately pressurized with ethylene gas to the desired pressure (e.g., 1 bar). The pressure is maintained throughout the reaction.

-

Reaction Monitoring: The reaction is allowed to proceed with vigorous stirring for a predetermined time (e.g., 5 minutes).

-

Termination: The polymerization is terminated by venting the ethylene and adding methanol (10 mL) to the reaction mixture.

-

Polymer Isolation: The precipitated polymer is collected by filtration, washed with a 10% hydrochloric acid solution in methanol, followed by pure methanol, and then dried under vacuum at 60 °C to a constant weight.

-

Characterization: The resulting polyethylene (B3416737) is characterized by determining its molecular weight (Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC).

Experimental Workflow: Olefin Polymerization

Caption: Workflow for olefin polymerization.

Catalytic Cycle of Olefin Polymerization

The generally accepted mechanism for olefin polymerization catalyzed by transition metal complexes, including vanadocene derivatives, is the Cossee-Arlman mechanism. The catalytic cycle involves the coordination of the olefin to the vacant site of the active metal center, followed by insertion into the metal-alkyl bond.

Caption: Simplified catalytic cycle.

Pinacol Coupling Reactions

This compound dichloride and other low-valent vanadium species are effective catalysts for the reductive coupling of aldehydes and ketones to form 1,2-diols (pinacols). These reactions are often carried out in the presence of a reducing agent.

Quantitative Data for Pinacol Coupling of Aromatic Aldehydes

The following table summarizes the results for the vanadium-catalyzed pinacol coupling of benzaldehyde (B42025) in an aqueous medium.

| Catalyst System | Yield (%) | Diastereomeric Ratio (dl/meso) | Reference |

| VCl₃ (100 mol%), Al (300 mol%) | 92 | 65/35 | |

| VCl₃ (33 mol%), Al (300 mol%) | 72 (92 NMR yield) | 56/44 |

Experimental Protocol: Pinacol Coupling of Aromatic Aldehydes

This protocol is adapted from a procedure using VCl₃ and aluminum powder in water, which can be considered for Cp₂VCl₂ with appropriate modifications.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

This compound dichloride (Cp₂VCl₂) or Vanadium(III) chloride (VCl₃)

-

Aluminum powder

-

Water

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium carbonate solution

-

Magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aromatic aldehyde (1 mmol), water (5 mL), and aluminum powder (3 mmol).

-

Catalyst Addition: Add the vanadium catalyst (e.g., VCl₃, 0.33 mmol) to the vigorously stirred mixture.

-

Reaction: Stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitored by TLC).

-

Work-up: Dilute the reaction mixture with dichloromethane (20 mL). Wash the organic layer successively with saturated aqueous ammonium chloride and sodium carbonate solutions.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,2-diol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Mechanistic Pathway of Pinacol Coupling

The pinacol coupling reaction is believed to proceed through a single-electron transfer (SET) mechanism from a low-valent vanadium species to the carbonyl group, generating a ketyl radical anion. Dimerization of two ketyl radicals forms the pinacolate, which is then protonated to yield the 1,2-diol.

Caption: Pinacol coupling mechanism.

Synthesis of Vicinal Amino Alcohols

Vanadium catalysts can facilitate the synthesis of vicinal amino alcohols through the ring-opening of epoxides with amines. This reaction is highly valuable in the synthesis of pharmaceuticals and chiral ligands.

Quantitative Data for Epoxide Ring-Opening

The following table presents data for the VCl₃-catalyzed ring-opening of styrene (B11656) oxide with aniline.

| Substrate | Amine | Catalyst | Yield (%) | Diastereoselectivity | Reference |

| Styrene Oxide | Aniline | VCl₃ | 92 | anti | [4] |

Experimental Protocol: Synthesis of Vicinal Amino Alcohols

This protocol is based on the use of VCl₃ as a catalyst for the aminolysis of epoxides.[4]

Materials:

-

Epoxide (e.g., styrene oxide)

-

Amine (e.g., aniline)

-

Vanadium(III) chloride (VCl₃)

-

Anhydrous dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the epoxide (1 mmol) and the amine (1.2 mmol) in anhydrous dichloromethane (10 mL).

-

Catalyst Addition: Add VCl₃ (0.1 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for the required time (e.g., 2.5 hours), monitoring the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Logical Workflow: Synthesis of Vicinal Amino Alcohols

Caption: Workflow for amino alcohol synthesis.

References

Synthesis of Vanadocene Derivatives for Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of vanadocene derivatives, which are of significant interest in materials science. Vanadocene compounds, featuring a central vanadium atom sandwiched between two cyclopentadienyl (B1206354) ligands, serve as versatile precursors and catalysts for the development of advanced materials, including polymers with tailored properties.

Introduction